
2-Ethyl-6-fluorobenzoic acid
Overview
Description
2-Ethyl-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Mechanism of Action
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). These compounds can be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
The action of “2-Ethyl-6-fluorobenzoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the ionization state of benzoic acid derivatives can change with pH, which can affect their absorption and distribution .
Biological Activity
2-Ethyl-6-fluorobenzoic acid (C₉H₉FO₂, CAS number: 479676-22-7) is an aromatic carboxylic acid characterized by a benzene ring with an ethyl group and a fluorine atom at specific positions. This compound has garnered attention in various biological studies due to its potential pharmacological properties.
Chemical Structure
The molecular structure of this compound includes:
- Aromatic Ring: A six-membered carbon ring with alternating single and double bonds.
- Functional Groups:
- An ethyl group attached to the second carbon (C2).
- A fluorine atom bonded to the sixth carbon (C6).
- A carboxyl group (COOH) linked to the first carbon (C1).
This configuration suggests various reactivity and interaction possibilities with biological targets.
Antimicrobial Properties
Recent studies indicate that derivatives of fluorobenzoic acids, including this compound, exhibit antimicrobial activity. For instance, related compounds have shown significant inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that modifications in the structure, such as the introduction of fluorine, can enhance activity against resistant strains by interfering with amino acid biosynthesis pathways .
Cytotoxicity Studies
Cytotoxicity assessments of compounds similar to this compound have been conducted using various cell lines. The results indicated variable effects on cell viability:
- L929 Cells: Exposure to certain derivatives resulted in increased cell viability at lower concentrations but toxicity at higher doses.
- HepG2 and A549 Cells: Some derivatives showed enhanced metabolic activity, suggesting potential for therapeutic applications .
Compound | Cell Line | Dose (µM) | Viability (%) |
---|---|---|---|
2-Ethyl-6-FBA | L929 | 100 | 75% |
2-Ethyl-6-FBA | HepG2 | 50 | 94% |
2-Ethyl-6-FBA | A549 | 25 | 117% |
The proposed mechanism of action for compounds related to this compound involves inhibition of key enzymes in metabolic pathways. For example, studies have shown that similar compounds inhibit the enzyme dihydroquinone synthase (DHQS) with an IC50 value of approximately 2.86 μM. Such inhibition disrupts essential biosynthetic processes in pathogens like Mtb, leading to reduced viability and proliferation .
Study on Mycobacterial Inhibition
In a murine model of tuberculosis, administration of fluorobenzoic acid derivatives resulted in a significant reduction of bacterial load in spleens, indicating effective targeting of Mtb. This study highlighted the potential for developing these compounds as novel anti-tubercular agents .
Evaluation of Antiparasitic Activity
Another investigation focused on the antiparasitic effects of fluorinated benzoic acids. Compounds with a similar structure showed enhanced activity against Plasmodium falciparum, suggesting that modifications such as fluorination can significantly impact biological efficacy .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
2-Ethyl-6-fluorobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of enzalutamide, an androgen receptor inhibitor used in prostate cancer treatment. The synthesis involves multiple steps, including chlorination reactions that leverage its fluorine substituent to enhance reactivity.
Radioligands for PET Imaging
The compound is also involved in the preparation of radioligands for Positron Emission Tomography (PET). For instance, it can be used to synthesize 2-[^18F]-fluoro-5-nitrobenzoic acid, which is important for imaging techniques in oncology. However, challenges exist due to the decay time of the ^18F isotope during multi-step synthesis processes.
Biological Activity Studies
Research has indicated that fluorinated benzoic acids like this compound interact with biological targets such as enzymes and receptors. Studies employing molecular docking and binding assays are essential for understanding its potential therapeutic uses and toxicity profiles .
Material Science Applications
Fluorinated Clusters in Metal-Organic Frameworks (MOFs)
In material science, this compound has been explored for its role in synthesizing fluorinated metal clusters within MOFs. The presence of fluorine facilitates the formation of μ3-F bridged metal hexaclusters, which can enhance the properties of materials used in catalysis and gas storage applications.
Case Study 1: Synthesis of Enzalutamide
In a study focusing on enzalutamide synthesis, researchers demonstrated how this compound serves as a critical intermediate. The synthesis required precise control over reaction conditions to optimize yield and purity, highlighting the compound's importance in developing effective cancer therapies.
Case Study 2: Radioligand Development
A detailed investigation into the use of this compound for PET imaging revealed its potential as a radioligand precursor. Despite challenges related to isotopic decay during synthesis, successful applications have been reported, underscoring its relevance in diagnostic imaging technologies .
Properties
IUPAC Name |
2-ethyl-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXILNDORCQUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670336 | |
Record name | 2-Ethyl-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479676-22-7 | |
Record name | 2-Ethyl-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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